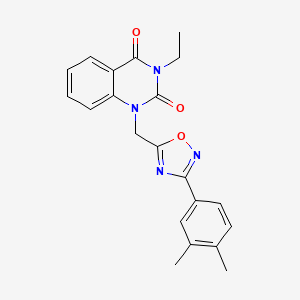
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives that have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Synthesis
The compound is characterized by a quinazoline backbone substituted with an oxadiazole moiety. The synthesis of such compounds typically involves multi-step reactions that include cyclization and functional group modifications. The presence of the oxadiazole ring is crucial as it contributes to the biological properties exhibited by these derivatives.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with oxadiazole substituents demonstrated enhanced activity compared to standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 15 | Staphylococcus aureus | 12 | 80 |
| Compound 14a | Escherichia coli | 11 | 75 |
| Compound 14b | Candida albicans | 13 | 77 |
Anti-inflammatory Activity
In addition to antimicrobial effects, quinazoline derivatives have been studied for their anti-inflammatory properties. Compounds derived from the quinazoline-2,4-dione scaffold have shown promising results in reducing inflammation markers in vitro. For example, a study reported that specific derivatives significantly inhibited the production of pro-inflammatory cytokines in cell cultures .
Anticancer Potential
Quinazoline derivatives are also being explored for their anticancer properties. Research has demonstrated that certain compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, some derivatives were found to effectively inhibit human tumor cell growth in vitro, suggesting their potential as anticancer agents .
Table 2: Anticancer Activity of Quinazoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 |
| Compound B | HeLa (Cervical Cancer) | 15 |
| Compound C | A549 (Lung Cancer) | 12 |
Case Studies
- Case Study on Antibacterial Efficacy : A recent study synthesized multiple quinazoline derivatives and screened them against methicillin-resistant Staphylococcus aureus (MRSA). Several compounds showed superior efficacy compared to traditional antibiotics, indicating their potential use in treating resistant bacterial infections .
- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of a specific quinazoline derivative in a murine model of inflammation. The results indicated a marked reduction in inflammatory markers and tissue damage compared to untreated controls .
科学研究应用
Biological Activities
The compound has been investigated for several key biological activities:
Anticancer Activity
Research indicates that derivatives of quinazoline and oxadiazole exhibit significant anticancer properties. In particular:
- Mechanism of Action : Compounds with oxadiazole rings have shown the ability to inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the quinazoline structure enhances this effect by interfering with cell signaling pathways involved in cancer proliferation.
- Case Studies : A study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response, with some derivatives showing IC50 values in the micromolar range.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.
- Research Findings : In vitro tests showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating potential as a new class of antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is noteworthy:
- Inflammation Pathways : Compounds containing oxadiazole have been linked to the inhibition of pro-inflammatory cytokines. This suggests a role in managing conditions such as arthritis or other inflammatory diseases.
- Experimental Evidence : Animal models treated with similar compounds exhibited reduced swelling and pain responses in inflammatory conditions.
Synthesis and Derivatives
The synthesis of 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions:
- Formation of Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazines and carboxylic acids.
- Quinazoline Core Construction : The quinazoline structure is synthesized via condensation reactions between appropriate amines and carbonyl compounds.
属性
IUPAC Name |
1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-4-24-20(26)16-7-5-6-8-17(16)25(21(24)27)12-18-22-19(23-28-18)15-10-9-13(2)14(3)11-15/h5-11H,4,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRUSOGGTHAMCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













